(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide
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Overview
Description
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and an acrylamide group, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide typically involves multiple steps. One common approach is to start with the amino acid derivative, which is then coupled with a piperidine derivative. The final step involves the introduction of the acrylamide group under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acrylamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
- (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate
Uniqueness
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-methylacrylamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H27N3O2 |
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Molecular Weight |
281.39 g/mol |
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H27N3O2/c1-5-13(19)17(4)10-12-6-8-18(9-7-12)15(20)14(16)11(2)3/h5,11-12,14H,1,6-10,16H2,2-4H3/t14-/m0/s1 |
InChI Key |
CJOCQTRWCMCEQQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)C=C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)C=C)N |
Origin of Product |
United States |
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